N-(3-Hydrazinylphenyl)acetamide;dihydrochloride
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Overview
Description
N-(3-Hydrazinylphenyl)acetamide;dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O and a molecular weight of 238.11432 g/mol . This compound is known for its unique properties and is used in various scientific research applications, including drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydrazinylphenyl)acetamide;dihydrochloride typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to form the hydrazine derivative, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydrazinylphenyl)acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions can produce amines .
Scientific Research Applications
N-(3-Hydrazinylphenyl)acetamide;dihydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties in drug discovery.
Industry: Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Hydrazinylphenyl)acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydrazine group allows it to form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydrazinylphenyl)acetamide;dihydrochloride
- N-(4-Hydrazinylphenyl)acetamide;dihydrochloride
- N-(3-Hydrazinylphenyl)propionamide;dihydrochloride
Uniqueness
N-(3-Hydrazinylphenyl)acetamide;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-hydrazinylphenyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-6(12)10-7-3-2-4-8(5-7)11-9;;/h2-5,11H,9H2,1H3,(H,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNNMLSQIJUCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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